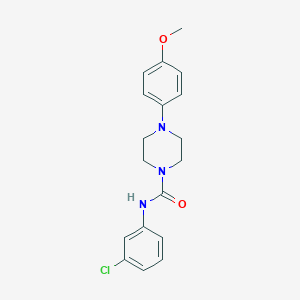
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist. TFMPP binds to the 5-HT1A and 5-HT2A receptors in the brain, which results in the release of serotonin. This leads to the activation of various signaling pathways that are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and a decrease in anxiety. TFMPP has also been shown to have analgesic effects, which may be due to its ability to activate the 5-HT2A receptor. Additionally, TFMPP has been shown to have antipsychotic effects, which may be due to its ability to modulate the activity of the dopamine receptor.
実験室実験の利点と制限
One of the main advantages of TFMPP is its ability to selectively activate the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, TFMPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, TFMPP has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor. TFMPP has shown promise in this regard, and further research may lead to the development of more effective drugs for the treatment of various disorders. Another area of interest is the study of the long-term effects of TFMPP. This will require the development of new methods for studying the pharmacokinetics and pharmacodynamics of TFMPP in vivo. Finally, future research may also focus on the development of new methods for synthesizing TFMPP and other piperazine compounds.
合成法
TFMPP is synthesized by reacting 1-(3-chlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure TFMPP.
科学的研究の応用
TFMPP has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. TFMPP has also been studied for its potential use in the treatment of migraines, neuropathic pain, and drug addiction.
特性
分子式 |
C18H20ClN3O2 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-5-16(6-8-17)21-9-11-22(12-10-21)18(23)20-15-4-2-3-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChIキー |
MDFCLUQXFTURQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



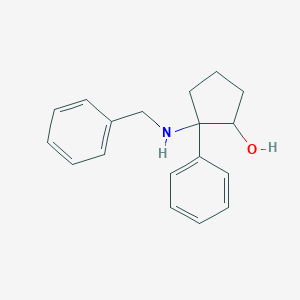
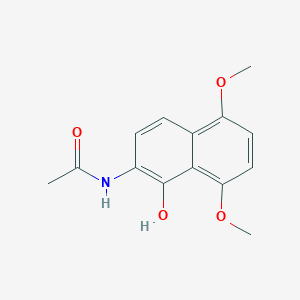

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
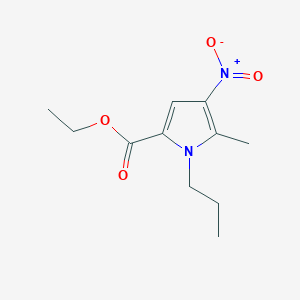
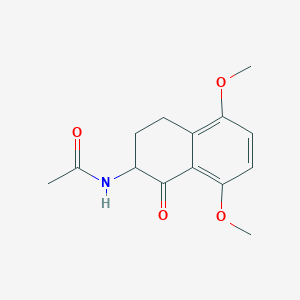
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)